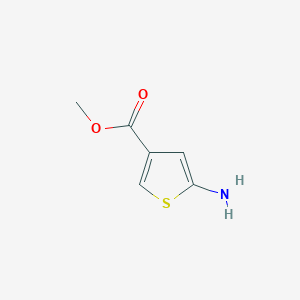

Methyl 5-aminothiophene-3-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl 5-aminothiophene-3-carboxylate involves multiple steps, including cross-coupling reactions and interactions with different reagents to introduce various functional groups. A notable method is the Chan-Lam cross-coupling, which facilitates the N-arylation of methyl 2-aminothiophene-3-carboxylate with arylboronic acids and potassium aryltrifluoroborate salts, yielding products with moderate to good yields and tolerating a broad range of functional groups (Rizwan et al., 2015).

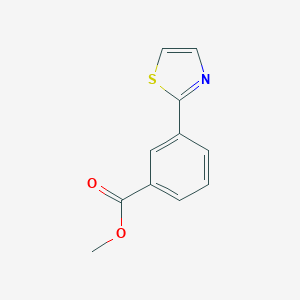

Molecular Structure Analysis

The crystal structure of a closely related compound, methyl-3-aminothiophene-2-carboxylate, has been studied through single crystal X-ray diffraction. It crystallizes in the monoclinic crystal system and features different molecules in the symmetric unit linked through hydrogen bond interactions. These molecular interactions are crucial for understanding the compound's reactivity and interactions in various chemical contexts (Tao et al., 2020).

Chemical Reactions and Properties

Methyl 5-aminothiophene-3-carboxylate participates in various chemical reactions, including N-arylation and cyclocondensation. These reactions are significant for the synthesis of thiophene derivatives, which are of interest for their fluorescent properties and potential as intermediates in organic synthesis. The compound's reactivity towards different reagents highlights its versatility in chemical synthesis (Guo, 2009).

Physical Properties Analysis

The physical properties of methyl 5-aminothiophene-3-carboxylate, such as solubility, melting point, and crystalline structure, are influenced by its molecular interactions and crystal packing. The dispersion energy within crystal packing plays a dominant role, as revealed by energy-framework analyses. These properties are essential for its handling and use in various chemical syntheses (Tao et al., 2020).

Chemical Properties Analysis

The chemical properties of methyl 5-aminothiophene-3-carboxylate, including its reactivity with different reagents and participation in cyclocondensation reactions, are crucial for its application in synthesizing polyfunctional thiophene derivatives. Its interactions with halo methylene compounds under mild conditions illustrate the compound's versatility and the potential for synthesizing diverse thiophene-based molecules (Lugovik et al., 2017).

Applications De Recherche Scientifique

Chemistry and Biochemistry Applications

Methyl Groups in Biological Molecules : Methyl groups play a significant role in biological molecules, affecting the physical, chemical, and biological properties of compounds. For instance, the modification of nucleic acids and proteins through methylation can significantly impact gene expression and enzyme activity, illustrating the importance of methyl groups in biological systems (Saeed et al., 2017; Hu et al., 2016).

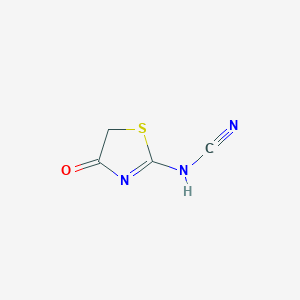

Thiophene Derivatives in Drug Design : Thiophene derivatives, similar in structure to Methyl 5-aminothiophene-3-carboxylate, have been extensively studied for their pharmacological properties, including anti-inflammatory and antioxidant activities. The synthesis of benzofused thiazole derivatives, a close relative to thiophene compounds, has shown promising results in pharmacological evaluations, highlighting the potential of thiophene derivatives in drug development (Raut et al., 2020).

Surface-Enhanced Raman Spectroscopy (SERS) for Chemical Analysis : The study of p-Aminothiophenol, a compound related to Methyl 5-aminothiophene-3-carboxylate, using SERS, highlights the use of thiophene derivatives in chemical analysis. These studies provide insights into the chemical reactions and catalytic processes on metal surfaces, suggesting that similar thiophene compounds could be valuable in analytical chemistry and catalysis research (Liu-Bin et al., 2014).

Pharmacology and Drug Development

- Synthesis of Pharmaceutical Compounds : The development and synthesis of pharmaceutical drugs, such as antithrombotic and antiplatelet agents like (S)-clopidogrel, involve complex chemical processes. Research into the synthesis of such compounds can provide insights into the methodologies that might be applicable for synthesizing and studying Methyl 5-aminothiophene-3-carboxylate for potential pharmacological applications (Saeed et al., 2017).

Safety And Hazards

Propriétés

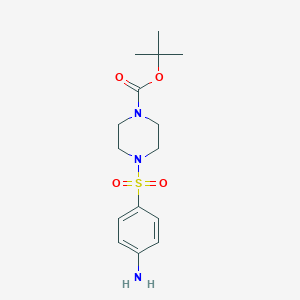

IUPAC Name |

methyl 5-aminothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFERXXPZQYBEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-aminothiophene-3-carboxylate | |

CAS RN |

192879-33-7 | |

| Record name | methyl 5-aminothiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

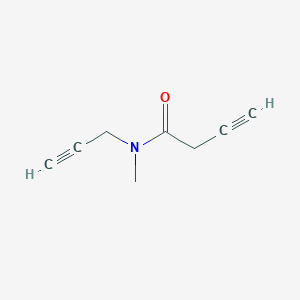

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)

![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)

![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)